![molecular formula C22H16ClN3O4S B2456202 Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-19-8](/img/structure/B2456202.png)
Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This produces an ethoxymethyleneamino intermediate, which is then reacted further .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined based on DFT calculations using the B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.4±0.1 g/cm3, boiling point of 626.3±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . The compound also has a molar refractivity of 119.1±0.5 cm3 and a polar surface area of 99 Å2 .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and substituted-6-(thien-2-yl)pyrimidine derivatives. These compounds were then evaluated for antimicrobial activities, highlighting the compound's utility in generating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).
Antimicrobial and Antibacterial Activities
Several studies have explored the antimicrobial and antibacterial potential of compounds synthesized using Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For example, novel thieno[2,3-c]pyridazines, synthesized from related precursors, exhibited significant antibacterial activities, underlining the importance of such compounds in developing new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Additionally, compounds containing a sulfonamido moiety, synthesized from related precursors, were tested and found to possess high antibacterial activities, showcasing the compound's relevance in the synthesis of potential antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Pharmacological Importance
The pharmacological importance of derivatives synthesized using Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate extends beyond antimicrobial activities. For instance, some derivatives have been found to exhibit analgesic, antiinflammatory, and immunosuppressive activity, indicating the compound's potential in contributing to the development of new pharmacological agents (Malinka, Zawisza, & Zajac, 1989).
Future Directions
properties
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICDBAGFVVGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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